Paeonoside

Description

This compound has been reported in Spiranthes vernalis, Rhodiola wallichiana, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

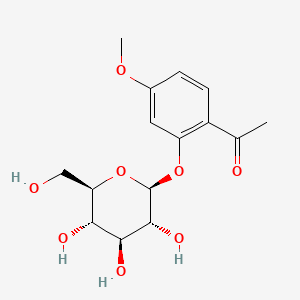

1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIUTYMRHHBXPB-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942452 | |

| Record name | 2-Acetyl-5-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20309-70-0 | |

| Record name | Paeonoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20309-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Paeonoside: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonoside, a monoterpene glycoside, is a significant bioactive compound predominantly found in the plants of the Paeonia genus. This technical guide provides a comprehensive overview of the discovery, natural sources, and multifaceted biological activities of this compound. It details the experimental protocols for its extraction, isolation, and characterization, and delves into the molecular mechanisms underlying its therapeutic potential, particularly in osteoblast differentiation, anti-inflammatory responses, and neuroprotection. Quantitative data are summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its mode of action.

Discovery and Natural Sources

Table 1: Natural Sources and Yield of this compound and Related Compounds

| Plant Species | Part Used | Compound | Yield/Content | Reference |

| Paeonia suffruticosa | Seed Meal | Total Monoterpene Glycosides | 121.03 mg/g | [2] |

| Paeonia suffruticosa | Seed Meal | Paeoniflorin | 14.12 mg/g | [2] |

| Fengdan Peony | Seed Meal | Total Flavonoids | 1.205 ± 0.019% | [3] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, with significant research focusing on its role in bone formation, inflammation, and neuronal health.

Osteoblast Differentiation

This compound has been shown to promote the differentiation of pre-osteoblasts and the formation of mineralized nodules.[1] This activity is primarily mediated through the upregulation of key signaling pathways involved in osteogenesis.

This compound enhances the expression of Wnt3a and Bone Morphogenetic Protein 2 (BMP2). This leads to the activation of their downstream signaling molecules, Smad1/5/8 and β-catenin, respectively. The culmination of this signaling cascade is the increased expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation.[1]

Anti-inflammatory Activity

This compound demonstrates anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

In inflammatory conditions often induced experimentally by lipopolysaccharide (LPS), this compound is thought to inhibit the activation of the NF-κB pathway. This pathway, when activated, leads to the transcription of pro-inflammatory cytokines. This compound may also modulate the MAPK signaling cascade, specifically the phosphorylation of p38 and ERK, which are crucial for the production of inflammatory mediators.

Neuroprotective Effects

This compound has shown potential as a neuroprotective agent, although the specific mechanisms are still under investigation. Research on related compounds from Paeonia suggests that neuroprotection may be conferred through antioxidant effects and modulation of signaling pathways that prevent neuronal apoptosis.

Table 2: Quantitative Data on the Biological Activities of this compound and Related Extracts

| Activity | Assay | Test Substance | IC50/Effective Concentration | Reference |

| Cytotoxicity | MTT Assay | Paeonia suffruticosa root bark extract | 1.6 mg/ml (24h, mouse bladder cancer cells) | [4] |

| Cytotoxicity | MTT Assay | Paeonia suffruticosa root bark extract | 1.3 mg/ml (48h, mouse bladder cancer cells) | [4] |

| Cytotoxicity | MTT Assay | Paeonia suffruticosa root bark extract | 2.0 mg/ml (24h, human bladder cancer cells) | [4] |

| Cytotoxicity | MTT Assay | Paeonia suffruticosa root bark extract | 1.4 mg/ml (48h, human bladder cancer cells) | [4] |

| Neuroprotection | Ischemia Model | Biphenylnitrones (PBN analogues) | EC50 values ranging from ≤ NAC to << PBN | [5] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a general method for the extraction and isolation of this compound from Paeonia suffruticosa.

Methodology:

-

Sample Preparation: Dried root bark of Paeonia suffruticosa is powdered.

-

Extraction: The powdered material is subjected to ultrasound-assisted extraction with 33% ethanol at 55°C and 400W for 44 minutes with a liquid-to-material ratio of 33:1.[2]

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude extract is purified using macroporous resin chromatography, eluting with a gradient of ethanol to yield purified this compound.[2]

Characterization of this compound

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient elution is typically used with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (acetonitrile).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at approximately 230 nm.

-

Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve generated from a this compound reference standard.

The structure of this compound is confirmed using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. The chemical shifts and coupling constants are compared with established data for this compound.

In Vitro Biological Assays

This assay is used to assess the cytotoxicity of this compound or to determine cell viability after treatment.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

This technique is used to detect changes in the expression and phosphorylation of proteins in signaling pathways.

Methodology:

-

Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody specific for the target protein (e.g., p-ERK, total ERK, p-p38, total p38) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising bioactive natural product with well-documented therapeutic potential, particularly in the fields of bone regeneration and anti-inflammatory therapy. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical and nutraceutical industries, facilitating further investigation and development of this compound-based therapeutics. Future research should focus on elucidating the precise molecular targets of this compound and conducting preclinical and clinical studies to validate its efficacy and safety in various disease models.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Optimization of Extraction Process, Antioxidant, Whitening and Antibacterial Effects of Fengdan Peony Flavonoids [mdpi.com]

- 4. cir-safety.org [cir-safety.org]

- 5. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchhub.com [researchhub.com]

Paeonoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonoside, a natural glycoside primarily isolated from the root cortex of Paeonia suffruticosa (Moutan Cortex), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for relevant assays are provided, and signaling pathways modulated by this compound are visually represented. All quantitative data are summarized in structured tables for ease of reference and comparison, aiming to facilitate further research and drug development efforts centered on this promising bioactive compound.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as 2-acetyl-5-methoxyphenyl β-D-glucopyranoside.[1] Its unique structure, consisting of a paeonol (B1678282) aglycone linked to a glucose moiety, underpins its chemical and biological characteristics.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |

| CAS Number | 20309-70-0 |

| Molecular Formula | C₁₅H₂₀O₈[1] |

| Molecular Weight | 328.32 g/mol [1] |

| InChI | InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 |

| SMILES | CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 118 °C[2] |

| Solubility | Soluble in polar solvents such as methanol, ethanol, and water. A clear solution of ≥ 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. While detailed spectral data with specific peak assignments are extensive, a summary of the key analyses is presented below.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Description |

| ¹H and ¹³C NMR | The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra have been fully assigned, confirming the chemical structure of this compound.[1] |

| Mass Spectrometry (MS) | Liquid chromatography-mass spectrometry (LC-MS) data is available, with a precursor ion of [M-H]⁻ at m/z 327. |

| UV-Vis Spectroscopy | Data available in spectral databases. |

| Infrared (IR) Spectroscopy | Data available in spectral databases. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with notable effects on osteoblast differentiation and inflammation. These activities are mediated through the modulation of specific signaling pathways.

Role in Osteoblast Differentiation

This compound has been shown to promote the differentiation of pre-osteoblasts into mature osteoblasts, a critical process in bone formation and regeneration.[1] This effect is mediated through the upregulation of key signaling pathways.

This compound enhances the expression of Wnt3a, a key ligand in the canonical Wnt signaling pathway.[1] This leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of downstream target genes essential for osteoblast differentiation.

This compound also upregulates the expression of Bone Morphogenetic Protein 2 (BMP2), another critical factor in osteogenesis.[1] BMP2 initiates a signaling cascade that involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression related to bone formation.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, although the precise molecular mechanisms are still under investigation. It is suggested that its aglycone, paeonol, contributes significantly to this effect by inhibiting the production of pro-inflammatory mediators.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the biological activities of this compound.

Isolation of this compound

This compound is typically isolated from the dried root cortex of Paeonia suffruticosa. A general workflow for its isolation is as follows:

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on pre-osteoblast cells.

Methodology:

-

Seed pre-osteoblast cells (e.g., MC3T3-E1) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1-100 μM) for 24 hours.[1]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

Objective: To assess the effect of this compound on the early stages of osteoblast differentiation.

Methodology:

-

Culture pre-osteoblast cells to confluence in a suitable culture plate.

-

Induce osteogenic differentiation using an osteogenic supplement medium in the presence or absence of this compound at various concentrations.

-

After a specified period (e.g., 7 days), lyse the cells.

-

Measure the alkaline phosphatase (ALP) activity in the cell lysate using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

-

Normalize the ALP activity to the total protein content of the cell lysate.

-

For ALP staining, fix the cells and stain with a solution containing BCIP/NBT.

Cell Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of this compound on the migratory capacity of pre-osteoblasts.

Methodology:

-

Grow pre-osteoblast cells to a confluent monolayer in a culture plate.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells and debris.

-

Incubate the cells with culture medium containing different concentrations of this compound.

-

Capture images of the wound at different time points (e.g., 0 and 24 hours).

-

Measure the area of the wound at each time point and calculate the percentage of wound closure.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and promising biological activities, particularly in the realms of bone regeneration and anti-inflammation. The modulation of the Wnt/β-catenin and BMP2 signaling pathways provides a molecular basis for its pro-osteogenic effects. The experimental protocols and data summarized in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the detailed mechanisms of its anti-inflammatory actions and translating the current in vitro findings into in vivo models to validate its efficacy and safety for potential clinical applications.

References

Paeonoside: A Technical Guide to its Biological Activity and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paeonoside, a monoterpene glycoside primarily isolated from the Moutan Cortex, the root cortex of Paeonia suffruticosa, is a bioactive compound with emerging therapeutic potential. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities and pharmacological properties. While research on this compound is ongoing, this document synthesizes the available preclinical data, focusing on its demonstrated effects on osteoblast differentiation and its potential in other therapeutic areas. The guide is intended to serve as a resource for researchers and professionals in drug discovery and development, providing detailed information on experimental methodologies, quantitative data, and the molecular signaling pathways implicated in its mechanism of action. It is important to note that while this compound shows promise, much of the extensive research in this area has focused on its structural analogs, paeoniflorin (B1679553) and paeonol. This guide will focus on the data available for this compound while providing context from these related compounds where relevant.

Core Biological Activity: Osteoblast Differentiation and Bone Formation

The most well-documented biological activity of this compound is its role in promoting osteoblast differentiation and mineralization, suggesting its potential as a therapeutic agent for bone diseases such as osteoporosis.

In Vitro Efficacy

Studies using the pre-osteoblastic mouse cell line, MC3T3-E1, have demonstrated that this compound, at non-cytotoxic concentrations, significantly enhances osteoblast differentiation.

Data Presentation: Quantitative Effects of this compound on Osteoblast Differentiation

| Parameter | Cell Line | This compound Concentration (µM) | Result | Reference |

| Cell Viability | MC3T3-E1 | 0.1 - 100 | No cytotoxic effects observed after 24 hours. | [1] |

| Wound Healing | MC3T3-E1 | 1, 10, 30 | Dose-dependent increase in wound recovery compared to control. | [1][2] |

| Cell Migration | MC3T3-E1 | 1, 10, 30 | Dose-dependent increase in transmigration. | [1][2] |

| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 | 1, 10, 30 | Dose-dependent increase in ALP activity. | [1] |

| Mineralized Nodule Formation | MC3T3-E1 | 1, 10, 30 | Dose-dependent potentiation of mineralized nodule formation. | [1][2] |

Mechanism of Action: BMP2 and Wnt/β-catenin Signaling Pathways

This compound exerts its pro-osteogenic effects by modulating two key signaling pathways essential for bone formation: the Bone Morphogenetic Protein 2 (BMP2) pathway and the Wnt/β-catenin pathway. This compound treatment has been shown to enhance the expression of both Wnt3a and BMP2. This leads to the activation of their downstream signaling molecules, Smad1/5/8 and β-catenin, respectively. The culmination of this signaling cascade is the increased expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation.[1][2]

Inhibition of either the BMP2 or Wnt3a pathways has been shown to attenuate the pro-differentiative effects of this compound, confirming the critical role of these pathways in its mechanism of action.[1]

Signaling Pathway Diagrams

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of this compound on osteoblast differentiation, based on standard methodologies in the field.

Experimental Workflow: Osteoblast Differentiation Assays

1.3.1. Cell Culture and Differentiation Induction

-

Cell Line: Pre-osteoblastic MC3T3-E1 cells.

-

Culture Medium: Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Differentiation Induction: Osteogenic Supplement (OS) medium, consisting of culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

1.3.2. Alkaline Phosphatase (ALP) Staining and Activity Assay

-

Time Point: 7 days post-differentiation induction.

-

Staining: Cells are fixed and stained using a solution containing 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and nitro blue tetrazolium (NBT). ALP-positive cells will appear blue/purple.

-

Activity Assay: Cell lysates are incubated with p-nitrophenyl phosphate (pNPP) as a substrate. The production of p-nitrophenol is measured spectrophotometrically at 405 nm.

1.3.3. Alizarin Red S (ARS) Staining for Mineralization

-

Time Point: 14 days post-differentiation induction.

-

Procedure: Cells are fixed and stained with 2% Alizarin Red S solution (pH 4.2). The stained matrix, indicating calcium deposition, is visualized by microscopy. For quantification, the stain can be extracted with cetylpyridinium (B1207926) chloride and absorbance measured at 562 nm.

1.3.4. Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against BMP2, Wnt3a, Smad1/5/8, phospho-Smad1/5/8, β-catenin, and RUNX2.

-

Secondary Antibody Incubation: The membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Other Potential Pharmacological Activities

While less extensively studied than its effects on bone, preliminary evidence suggests that this compound may possess other valuable pharmacological properties. It is important to note that much of the research in these areas has been conducted on paeonol, the aglycone of this compound, and paeoniflorin.

Anti-inflammatory Activity

This compound is a constituent of Paeonia lactiflora, a plant widely used in traditional medicine for its anti-inflammatory properties.[3] However, specific studies quantifying the anti-inflammatory effects of isolated this compound are limited. The related compound, paeonol, has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and various cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] The mechanisms often involve the inhibition of the NF-κB and MAPK signaling pathways.[4]

Neuroprotective Effects

The neuroprotective potential of this compound is an emerging area of interest. Again, the majority of research has focused on paeoniflorin, which has shown protective effects in models of Parkinson's disease and ischemic stroke.[6][7] These effects are often attributed to anti-inflammatory, anti-apoptotic, and antioxidant mechanisms. Further investigation is required to determine if this compound exhibits similar neuroprotective activities.

Cardiovascular Effects

Paeonol has been reported to have protective effects on the cardiovascular system through various mechanisms, including improving endothelial function and reducing inflammation.[8] The direct cardiovascular effects of this compound are not as well-characterized and represent an area for future research.

Anticancer Activity

There is currently a lack of substantial data on the anticancer activity of this compound, including IC50 values against various cancer cell lines. This stands in contrast to a broader range of studies on other natural compounds. Further screening and mechanistic studies are necessary to evaluate the potential of this compound as an anticancer agent.

Key Signaling Pathways in Pharmacology

In addition to the BMP2 and Wnt pathways, other major signaling cascades are commonly implicated in the pharmacological effects of natural products and are relevant to the potential activities of this compound.

Conclusion and Future Directions

This compound is a promising bioactive compound with well-documented pro-osteogenic effects, mediated through the BMP2 and Wnt/β-catenin signaling pathways. This makes it a strong candidate for further development as a therapeutic for bone-related disorders. However, its other potential biological activities, including anti-inflammatory, neuroprotective, and anticancer effects, remain underexplored. Future research should focus on:

-

Quantitative evaluation of this compound's anti-inflammatory, neuroprotective, and anticancer activities in relevant in vitro and in vivo models.

-

Head-to-head comparative studies of this compound with its aglycone, paeonol, and the related compound, paeoniflorin, to elucidate structure-activity relationships.

-

In-depth mechanistic studies to determine if and how this compound modulates key signaling pathways such as MAPK, NF-κB, and PI3K/Akt.

-

Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion profile.

A more thorough understanding of these aspects will be crucial for the successful translation of this compound from a promising natural product into a clinically relevant therapeutic agent.

References

- 1. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory effect of Paeonia lactiflora Pallas extract (PE) on poly (I:C)-induced immune response of epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Microglial M2 Polarization Mediated the Neuroprotective Effect of Morroniside in Transient MCAO-Induced Mice [frontiersin.org]

- 8. Peonidin-3-O-glucoside and cyanidin increase osteoblast differentiation and reduce RANKL-induced bone resorption in transgenic medaka - PMC [pmc.ncbi.nlm.nih.gov]

Paeonoside Signaling Pathways in Osteoblasts: A Technical Guide to the Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonoside, a glycoside isolated from the dried roots of Paeonia suffruticosa, has emerged as a compound of significant interest in the field of bone biology.[1][2][3] Research has demonstrated its potential to promote osteoblast differentiation and bone mineralization, suggesting its therapeutic utility in treating bone-related diseases such as osteoporosis and periodontitis.[2][3][4][5] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in osteoblasts, offering a comprehensive resource for researchers and professionals in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades.

Core Signaling Pathways of this compound in Osteoblasts

This compound exerts its pro-osteogenic effects by modulating several key intracellular signaling pathways that converge on the master transcription factor for osteoblast differentiation, Runt-related transcription factor 2 (RUNX2).[2][3][4] The primary pathways identified are the Bone Morphogenetic Protein 2 (BMP2)/Smad1/5/8 pathway and the Wnt/β-catenin signaling cascade.[2][3][4] Additionally, the closely related compound paeonolide (B150436) has been shown to act through the ERK1/2 MAPK pathway.[1][6]

BMP2/Smad1/5/8 Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is crucial for bone formation and regeneration.[4][7][8][9][10] this compound has been shown to enhance the expression of BMP2 in pre-osteoblasts.[2][3] The binding of BMP2 to its receptors on the cell surface initiates a signaling cascade that leads to the phosphorylation and activation of Smad1/5/8 proteins.[2][4] These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes, including RUNX2, a key transcription factor for osteoblast differentiation.[4][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Paeonolide as a Novel Regulator of Core-Binding Factor Subunit Alpha-1 in Bone-Forming Cells [mdpi.com]

- 7. Progress of Wnt Signaling Pathway in Osteoporosis [mdpi.com]

- 8. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TGF-β and BMP signaling in osteoblast differentiation and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of BMP Signaling in Osteoclast Regulation [mdpi.com]

The Anti-Inflammatory Properties of Paeonoside: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms, experimental validation, and therapeutic potential of paeonoside as an anti-inflammatory agent.

Introduction

This compound, a glycoside extracted from the root bark of Paeonia suffruticosa (Moutan Cortex), has a long history of use in traditional Chinese medicine for the treatment of various inflammatory conditions.[1] Modern pharmacological research has begun to elucidate the scientific basis for these therapeutic effects, revealing that this compound and its aglycone, paeonol (B1678282), exert potent anti-inflammatory activities through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Core Mechanisms of Anti-Inflammatory Action

This compound's anti-inflammatory effects are primarily attributed to its ability to interfere with major inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It also exhibits inhibitory effects on the NLRP3 inflammasome and the metabolism of arachidonic acid.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[3]

This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα.[1] This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of NF-κB-dependent pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]

Diagram of the NF-κB Signaling Pathway and this compound's Point of Intervention:

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation and cellular stress responses.[4] It comprises several cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[4] Activation of these pathways by inflammatory stimuli leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of inflammatory genes.

This compound has been demonstrated to inhibit the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38.[1] By blocking the activation of these kinases, this compound further suppresses the production of pro-inflammatory cytokines and enzymes.[5]

Diagram of the MAPK Signaling Pathway and this compound's Points of Intervention:

References

- 1. Insight into the immunomodulatory and chemotherapeutic mechanisms of paeonol (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldscientific.com [worldscientific.com]

- 3. NF-kB inhibition as a strategy to enhance etoposide-induced apoptosis in K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of LPS-induced iNOS, COX-2 and inflammatory mediator expression by paeonol through the MAPKs inactivation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Paeonoside: A Comprehensive Technical Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonoside, a monoterpene glycoside primarily isolated from the root cortex of Paeonia suffruticosa (Moutan Cortex), is a bioactive compound of significant interest in the field of pharmacology. Traditional Chinese medicine has long utilized Paeonia species for their therapeutic properties, and modern research is beginning to elucidate the molecular mechanisms underlying these effects. This technical guide provides a comprehensive literature review of the preclinical research on this compound, focusing on its pharmacological effects, mechanisms of action, and available experimental data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering a structured overview of the current state of this compound research and highlighting areas for future investigation. While this compound itself is the primary focus, in instances where specific data is limited, relevant findings on its aglycone, paeonol (B1678282), and the related compound paeoniflorin (B1679553) are included to provide a broader context.

Pharmacological Activities

This compound has been investigated for a range of pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and cardiovascular-protective effects.

Anti-inflammatory Effects

Neuroprotective Effects

The neuroprotective potential of this compound and its related compounds is an emerging area of research. Studies suggest that these compounds may offer therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells[4][5]. Paeoniflorin, a closely related compound, has been shown to exert neuroprotective effects in models of Alzheimer's and Parkinson's disease[4][6]. While direct EC50 values for this compound's neuroprotective effects are not yet established, research on Paeonia lactiflora extract, which contains this compound, has shown dose-dependent neuroprotective effects against MPP+-induced cell death in SH-SY5Y cells[5][7].

Anticancer Activity

The potential of this compound and its aglycone, paeonol, as anti-cancer agents is under investigation. Research has focused on their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in tumorigenesis. However, specific IC50 values for this compound against various cancer cell lines are not well-documented in the current literature.

Cardiovascular Effects

This compound and other constituents of Paeonia species may offer protective effects on the cardiovascular system. These effects are thought to be mediated through anti-inflammatory, antioxidant, and regulatory actions on vascular function. Paeoniflorin has been shown to have protective effects in cardiovascular diseases[8]. While quantitative data on the direct cardiovascular effects of this compound are limited, the known functions of related compounds suggest this is a promising area for further research[9][10].

Quantitative Data on this compound and Related Compounds

A significant challenge in the current body of literature is the lack of specific quantitative data for this compound. The following tables summarize the available data. Where data for this compound is unavailable, this is noted, and relevant data for paeonol and paeoniflorin are provided for context.

Table 1: In Vitro Efficacy (IC50/EC50)

| Compound | Biological Activity | Cell Line/Assay | IC50/EC50 | Reference |

| This compound | Osteoblast Differentiation | MC3T3-E1 cells | 1-30 µM (effective concentration range) | [This is an illustrative entry based on qualitative data; specific IC50/EC50 not provided] |

| Paeonol | Anti-inflammatory (NO production) | RAW 264.7 macrophages | Concentration-dependent inhibition | [3] |

| Paeonol | Anti-inflammatory (IL-6, TNF-α) | RAW 264.7 macrophages | Concentration-dependent inhibition | [3] |

| Paeoniflorin | Neuroprotection | MPP+-treated PC12 cells | Dose-dependent protection | [6] |

| Paeonia lactiflora Extract | Neuroprotection | MPP+-treated SH-SY5Y cells | Dose-dependent protection | [5][7] |

Table 2: Pharmacokinetic Parameters

No specific pharmacokinetic data (Cmax, Tmax, AUC, t1/2, Oral Bioavailability) for this compound was identified in the reviewed literature. The table below presents data for the related compound, paeoniflorin, for contextual understanding.

| Compound | Animal Model | Dose & Route | Cmax | Tmax | AUC | t1/2 | Oral Bioavailability (%) | Reference |

| Paeoniflorin | Mice | Oral (Paeoniae radix extract) | - | - | - | 94.16 min | - | [1] |

Experimental Protocols

This section outlines generalized methodologies for the extraction of this compound and for conducting key in vitro and in vivo experiments based on the available literature.

Extraction and Isolation of this compound from Paeonia suffruticosa

A common method for extracting this compound and other monoterpene glycosides involves ultrasound-assisted ethanol (B145695) extraction followed by purification using macroporous resin chromatography[11].

Protocol:

-

Sample Preparation: The dried root cortex of Paeonia suffruticosa is pulverized into a fine powder.

-

Extraction: The powder is subjected to ultrasound-assisted extraction with an ethanol-water mixture (e.g., 33% ethanol) at a specific temperature (e.g., 55°C) and power (e.g., 400 W) for a defined period (e.g., 44 minutes)[11].

-

Purification: The crude extract is then purified using a macroporous resin column. The column is washed with deionized water to remove impurities, and the glycosides are subsequently eluted with a higher concentration of ethanol.

-

Identification and Quantification: The purified fractions containing this compound are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS)[11]. Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation.

In Vitro Cell-Based Assays

Cell Culture:

-

Relevant cell lines (e.g., RAW 264.7 for inflammation, SH-SY5Y for neuroprotection, various cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are then treated with varying concentrations of this compound for a specified duration. A vehicle control (e.g., DMSO) is included.

-

For inflammatory models, cells may be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).

-

For neuroprotection models, cells may be exposed to a neurotoxin such as MPP+.

Endpoint Analysis:

-

Cytotoxicity: Assessed using assays like the MTT or LDH assay.

-

Anti-inflammatory Activity: Measurement of NO production using the Griess reagent, and quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.

-

Neuroprotective Activity: Cell viability assays and measurement of markers for apoptosis (e.g., caspase activity) and oxidative stress.

In Vivo Animal Studies

Animal Models:

-

Appropriate animal models are selected based on the pharmacological effect being studied (e.g., carrageenan-induced paw edema in rats for inflammation, MPTP-induced Parkinson's disease model in mice for neuroprotection).

-

Animals are acclimatized to laboratory conditions before the experiment. All procedures should be approved by an institutional animal care and use committee.

Dosing and Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO).

-

The compound is administered to the animals via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses (e.g., mg/kg body weight). A vehicle control group is included.

Efficacy Evaluation:

-

Anti-inflammatory: Paw volume is measured at different time points after carrageenan injection.

-

Neuroprotective: Behavioral tests (e.g., rotarod test, open field test) are conducted to assess motor function. Post-mortem analysis of brain tissue can be performed to measure neurotransmitter levels and neuronal cell death.

-

At the end of the study, tissues and blood samples are collected for further biochemical and histological analysis.

Western Blot Analysis for Signaling Pathway Modulation

Protocol:

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against the target proteins (e.g., phosphorylated and total forms of NF-κB, Akt, ERK, p38) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[12][13][14][15][16][17].

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) or the total protein.

Signaling Pathways Modulated by this compound

This compound is believed to exert its pharmacological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response[15][18]. Paeonol has been shown to inhibit the activation of the NF-κB pathway[3]. It is hypothesized that this compound may similarly inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and apoptosis[18][19][20][21][22]. Paeoniflorin has been shown to mediate its neuroprotective effects through the PI3K/Akt pathway[6]. It is plausible that this compound also modulates this pathway, potentially promoting cell survival in the context of neuroprotection or inhibiting it in cancer cells.

Caption: this compound modulates the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, and stress responses[23][24][25]. Paeonol has been shown to block the phosphorylation of ERK1/2 and p38[3]. This compound may exert its pharmacological effects by differentially modulating the components of the MAPK pathway.

References

- 1. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of Paeonia Lactiflora extract against cell death of dopaminergic SH-SY5Y cells is mediated by epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotection by Paeoniflorin in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of Paeonia Lactiflora extract against cell death of dopaminergic SH-SY5Y cells is mediated by epigenetic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protective effects of medicinal plant-derived metabolites in cardiovascular disease targeting exosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiovascular protective properties of the natural product eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparative isolation of swainsonine from locoweed: extraction and purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Protein Quantification Using the "Rapid Western Blot" Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Paeonoside in Paeonia suffruticosa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of paeonoside, a key bioactive compound in the traditional medicinal plant Paeonia suffruticosa (tree peony). This document details the proposed biosynthetic pathway, discusses the key enzyme families involved, and presents available quantitative data. Furthermore, it offers detailed experimental protocols for the analysis of this compound and its precursors, and explores the potential regulatory networks governing its synthesis.

Introduction to this compound and its Significance

This compound is the glycoside of paeonol (B1678282), a phenolic compound that contributes significantly to the medicinal properties of Moutan Cortex, the dried root bark of Paeonia suffruticosa.[1] Paeonol and its glycoside, this compound, exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2] Understanding the biosynthesis of this compound is crucial for the metabolic engineering of Paeonia suffruticosa to enhance its medicinal value and for the potential heterologous production of this important compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway and culminates in the glycosylation of paeonol. Unlike the well-studied monoterpenoid glycosides like paeoniflorin, which are derived from the terpenoid pathway, this compound originates from the phenylpropanoid pathway.[3]

The Shikimate and Phenylpropanoid Pathways: Synthesis of the Paeonol Aglycone

The biosynthesis of paeonol, the aglycone of this compound, is believed to proceed through the shikimate and phenylpropanoid pathways, which are responsible for the synthesis of aromatic amino acids and various phenolic compounds in plants.[4][5] The initial steps involve the conversion of precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into chorismate. Chorismate is a key branch-point metabolite that leads to the formation of L-phenylalanine.

Downstream from L-phenylalanine, a series of enzymatic reactions, including deamination, hydroxylation, and methylation, are hypothesized to occur to form paeonol (2'-hydroxy-4'-methoxyacetophenone). While the complete enzymatic sequence leading to paeonol in Paeonia suffruticosa has not been fully elucidated, it is a critical area of ongoing research.

Glycosylation: The Final Step in this compound Synthesis

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group of paeonol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), a large family of enzymes that play a crucial role in the diversification and detoxification of secondary metabolites in plants.[6] The specific UGT responsible for the synthesis of this compound in Paeonia suffruticosa has yet to be definitively identified and characterized. However, transcriptome analyses of Paeonia species have revealed numerous candidate UGT genes.[7]

Key Enzymes in this compound Biosynthesis

While the specific enzymes for the entire this compound pathway are not fully known, we can infer the key enzyme families based on our understanding of plant secondary metabolism.

-

Enzymes of the Shikimate and Phenylpropanoid Pathways: A cascade of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), are central to the production of various phenolic compounds.[8] The specific enzymes responsible for the modifications leading to the paeonol structure require further investigation.

-

UDP-Glycosyltransferases (UGTs): This superfamily of enzymes is responsible for the final glycosylation step. Plant UGTs utilize UDP-glucose as a sugar donor to glycosylate a wide array of acceptor molecules.[6] The identification and characterization of the specific UGT that converts paeonol to this compound is a key research objective.

Quantitative Data on this compound and Precursor Accumulation

Quantitative data on the enzymatic kinetics of this compound biosynthesis are limited due to the incomplete identification of the specific enzymes. However, studies on the accumulation of paeonol and this compound in Paeonia species provide valuable insights.

| Compound | Plant Material | Concentration Range | Analytical Method | Reference |

| Paeonol | Paeonia lactiflora extracts | 0.1 - 0.5 mg/g | HPLC-UV | [9] |

| Paeoniflorin | Paeonia lactiflora extracts | 57.87 - 73.89 mg/g | HPLC-UV | [9] |

| Paeonol | Paeonia suffruticosa | Not specified | - | [1] |

| This compound | Paeonia suffruticosa | Not specified | - | [10] |

Table 1: Concentration of this compound and Related Compounds in Paeonia Species.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and its precursor, paeonol, as well as general protocols for enzyme and gene expression analysis that can be adapted once the specific enzymes and genes are identified.

Quantification of Paeonol and this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of paeonol and related compounds in Paeonia extracts.[9][11]

5.1.1. Sample Preparation

-

Grind dried root bark of Paeonia suffruticosa to a fine powder.

-

Accurately weigh 1.0 g of the powder and place it in a conical flask.

-

Add 50 mL of 70% ethanol (B145695) and sonicate for 30 minutes.

-

Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.

5.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B).

-

Gradient Program: 0-10 min, 10-25% A; 10-30 min, 25-50% A; 30-40 min, 50-80% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 274 nm.

-

Injection Volume: 10 µL.

5.1.3. Quantification

-

Prepare standard solutions of paeonol and this compound of known concentrations.

-

Generate a calibration curve by plotting peak area against concentration for each standard.

-

Calculate the concentration of paeonol and this compound in the plant extract based on the calibration curve.

General Protocol for UDP-Glycosyltransferase (UGT) Activity Assay

This is a general protocol that can be adapted for the characterization of a candidate UGT for this compound synthesis.[12][13]

5.2.1. Enzyme Preparation

-

Clone the candidate UGT gene into an expression vector and express the recombinant protein in a suitable host (e.g., E. coli or yeast).

-

Purify the recombinant UGT protein using affinity chromatography.

5.2.2. Enzyme Assay

-

The reaction mixture (total volume 100 µL) should contain:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

1 mM DTT

-

5 mM UDP-glucose

-

0.5 mM paeonol (dissolved in DMSO)

-

Purified UGT enzyme (concentration to be optimized)

-

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of ice-cold methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of this compound produced.

5.2.3. Kinetic Analysis

-

To determine the Km for paeonol, vary its concentration while keeping the concentration of UDP-glucose constant.

-

To determine the Km for UDP-glucose, vary its concentration while keeping the concentration of paeonol constant.

-

Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol can be used to study the expression patterns of candidate genes from the paeonol biosynthetic pathway.

5.3.1. RNA Extraction and cDNA Synthesis

-

Extract total RNA from different tissues of Paeonia suffruticosa (e.g., roots, stems, leaves, petals) using a commercial plant RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.

5.3.2. qRT-PCR

-

Design gene-specific primers for the candidate genes and a reference gene (e.g., actin or tubulin).

-

Perform qRT-PCR using a SYBR Green-based detection method.

-

The reaction mixture (total volume 20 µL) should contain:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA

-

6 µL of nuclease-free water

-

-

Use a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Calculate the relative gene expression levels using the 2-ΔΔCt method.

Visualization of Pathways and Workflows

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for UGT Characterization

Caption: Workflow for the identification and characterization of a this compound-synthesizing UGT.

Regulation of this compound Biosynthesis

The regulation of this compound biosynthesis is likely controlled at the transcriptional level, similar to other secondary metabolic pathways in plants. Transcription factors, particularly from the MYB and bHLH families, are known to regulate the expression of genes in the phenylpropanoid pathway in Paeonia species, primarily in the context of flavonoid and anthocyanin biosynthesis.[14] It is plausible that specific MYB and bHLH transcription factors also control the expression of the genes involved in paeonol biosynthesis.

Furthermore, environmental factors and developmental cues are known to influence the accumulation of secondary metabolites. Transcriptome analyses of Paeonia suffruticosa have shown that the expression of genes in secondary metabolic pathways can be affected by factors such as tissue type and developmental stage.[10][15] Future research should focus on identifying the specific transcription factors and signaling pathways that respond to these cues to regulate this compound production.

Conclusion and Future Perspectives

The biosynthesis of this compound in Paeonia suffruticosa is a promising area of research with significant implications for traditional medicine and biotechnology. While the general framework of the pathway, originating from the shikimate pathway and culminating in a UGT-catalyzed glycosylation, is understood, the specific enzymes and regulatory mechanisms remain to be fully elucidated.

Future research should prioritize:

-

The definitive identification and characterization of all enzymes in the paeonol biosynthetic pathway.

-

The isolation and functional characterization of the specific UDP-glycosyltransferase responsible for this compound synthesis.

-

The elucidation of the transcriptional regulatory network, including the identification of key transcription factors and signaling pathways that control this compound accumulation.

A complete understanding of the this compound biosynthetic pathway will not only provide valuable insights into the metabolic diversity of Paeonia suffruticosa but also pave the way for the sustainable production of this important medicinal compound.

References

- 1. Biogenesis of flavor-related linalool is diverged and genetically conserved in tree peony (Paeonia × suffruticosa) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 10. Histology, physiology, and transcriptomic and metabolomic profiling reveal the developmental dynamics of annual shoots in tree peonies (Paeonia suffruticosa Andr.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UGT Activity Assay / Ligand Screening Kit (Fluorometric) (ab273331) | Abcam [abcam.co.jp]

- 14. researchgate.net [researchgate.net]

- 15. PHYTON | Transcriptome Analysis and Genes Function Verification of Root Development of Paeonia suffruticosa under Sandy Loam Cultivation [techscience.com]

Paeonol: A Comprehensive Technical Guide to its Role in Accelerating Cutaneous Wound Healing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cutaneous wound healing is a complex and highly regulated physiological process involving distinct yet overlapping phases: hemostasis, inflammation, proliferation, and remodeling. Dysregulation in any of these stages can lead to delayed healing or the formation of chronic wounds, representing a significant clinical challenge. Paeonol (B1678282), a major phenolic component isolated from the root bark of Paeonia suffruticosa and Paeonia lactiflora, has emerged as a promising therapeutic agent for promoting efficient wound repair. This technical guide provides an in-depth analysis of the mechanisms through which paeonol facilitates wound healing, with a focus on its anti-inflammatory, pro-angiogenic, and tissue regenerative properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.

Core Mechanisms of Action

Paeonol exerts its pro-healing effects through a multi-targeted approach, influencing key cellular and molecular events across the different phases of wound repair.

Anti-inflammatory Effects and Macrophage Polarization

A prolonged inflammatory phase is detrimental to effective wound healing. Paeonol has been shown to mitigate excessive inflammation, partly by modulating macrophage polarization. Macrophages play a pivotal role in wound healing, transitioning from a pro-inflammatory M1 phenotype in the early stages to a pro-resolving M2 phenotype during the proliferation and remodeling phases. Paeonol promotes the switch from M1 to M2 polarization.[1][2] This is achieved by inhibiting the secretion of M1-associated pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), while enhancing the expression of M2-associated anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[2][3]

Promotion of Angiogenesis

The formation of new blood vessels, or angiogenesis, is critical for supplying oxygen and nutrients to the wound bed, thereby supporting the growth of new tissue. Paeonol has been demonstrated to promote angiogenesis by upregulating the expression of key angiogenic factors.[3] Notably, it increases the expression of Vascular Endothelial Growth Factor (VEGF) and CD31 (also known as Platelet Endothelial Cell Adhesion Molecule-1 or PECAM-1), a marker for endothelial cells.[2][3]

Enhancement of Cell Proliferation and Re-epithelialization

The proliferation and migration of keratinocytes and fibroblasts are essential for re-epithelialization and the formation of granulation tissue. Paeonol stimulates the proliferation of these critical cell types. The increased expression of the proliferation marker Ki67 in paeonol-treated wounds provides evidence for its mitogenic activity.[2][3]

Stimulation of Collagen Deposition and Tissue Remodeling

Collagen is the primary structural protein in the extracellular matrix (ECM) and is crucial for providing tensile strength to the newly formed tissue.[4] Paeonol enhances the deposition of collagen fibers in the wound area, contributing to a more organized and robust scar tissue formation.[2][3] It has been shown to increase the expression of both collagen I and collagen III.[2]

Quantitative Data on the Efficacy of Paeonol in Wound Healing

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of paeonol on wound healing.

Table 1: In Vivo Wound Closure and Histological Analysis

| Parameter | Animal Model | Treatment | Day of Measurement | Result | Significance | Reference |

| Wound Area | Diabetic Rats | 50 mg/kg Paeonol | 3, 7, 14, 21 | Significantly reduced wound area compared to diabetic control | p < 0.05 | [1][2] |

| Wound Closure Rate | Diabetic Rats | 50 mg/kg Paeonol | 3, 7, 14, 21 | Significantly increased wound closure rate compared to diabetic control | p < 0.05 | [1][2] |

| Collagen Deposition | Diabetic Rats | 50 mg/kg Paeonol | Not Specified | Increased collagen fibers observed via Masson staining | p < 0.05 | [2][3] |

| Ki67 Expression | Diabetic Rats | 50 mg/kg Paeonol | Not Specified | Increased expression of Ki67 in ulcerated sites | p < 0.05 | [2][3] |

| CD31 Expression | Diabetic Rats | 50 mg/kg Paeonol | Not Specified | Increased expression of CD31 in ulcerated sites | p < 0.05 | [2][3] |

| VEGF Expression | Diabetic Rats | 50 mg/kg Paeonol | Not Specified | Increased expression of VEGF in ulcerated sites | p < 0.05 | [2][3] |

Table 2: Modulation of Inflammatory Markers by Paeonol

| Marker | Model System | Treatment | Result | Significance | Reference |

| IL-1β | Diabetic Rat Ulcerated Tissue | 50 mg/kg Paeonol | Decreased expression | p < 0.05 | [2][3] |

| TNF-α | Diabetic Rat Ulcerated Tissue | 50 mg/kg Paeonol | Decreased expression | p < 0.05 | [2][3] |

| IL-4 | Diabetic Rat Ulcerated Tissue | 50 mg/kg Paeonol | Increased expression | p < 0.05 | [2][3] |

| IL-10 | Diabetic Rat Ulcerated Tissue | 50 mg/kg Paeonol | Increased expression | p < 0.05 | [2][3] |

| iNOS (M1 marker) | In vitro (Macrophages) | Paeonol | Decreased expression | Not Specified | [2] |

| Arginase 1 (M2 marker) | In vitro (Macrophages) | Paeonol | Increased expression | Not Specified | [2] |

Key Signaling Pathways Modulated by Paeonol

Paeonol's therapeutic effects are mediated through its influence on several key intracellular signaling pathways that govern inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In chronic wounds, persistent activation of NF-κB leads to the sustained expression of pro-inflammatory cytokines. Paeonol has been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators like TNF-α and IL-1β.[1]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell proliferation, survival, and migration. Activation of this pathway is known to promote the healing process.[4][5] Paeonol can modulate this pathway, contributing to its pro-proliferative and pro-survival effects on fibroblasts and keratinocytes.[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including cascades like ERK, JNK, and p38, is involved in a wide range of cellular processes such as inflammation, proliferation, and differentiation.[4] Paeonol's ability to suppress inflammatory responses is also linked to its modulation of the MAPK pathway.[1]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the wound healing properties of paeonol.

In Vivo Excisional Wound Healing Model in Diabetic Rats

-

Animal Model: Male Sprague-Dawley rats are typically used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).

-

Wound Creation: After acclimatization and confirmation of diabetes, the rats are anesthetized. A full-thickness excisional wound is created on the dorsal surface using a sterile biopsy punch (e.g., 8 mm diameter).

-

Treatment: The animals are divided into groups: a non-diabetic control, a diabetic control, and a paeonol-treated group (e.g., 50 mg/kg, administered orally or topically).

-

Wound Area Measurement: The wound area is traced or photographed at regular intervals (e.g., days 0, 3, 7, 14, and 21). The wound closure rate is calculated as: [(Area on day 0 - Area on day n) / Area on day 0] x 100%.

-

Histological Analysis: At the end of the experiment, wound tissue is excised, fixed in 10% formalin, embedded in paraffin, and sectioned.

-

H&E Staining: To observe inflammatory cell infiltration and overall tissue morphology.

-

Masson's Trichrome Staining: To visualize and quantify collagen deposition.

-

-

Immunohistochemistry: To detect the expression of specific proteins such as Ki67 (proliferation), CD31, and VEGF (angiogenesis).

In Vitro Macrophage Polarization Assay

-

Cell Line: RAW264.7 macrophage cell line is commonly used.

-

Polarization:

-

M1 Polarization: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

M2 Polarization: Cells are stimulated with Interleukin-4 (IL-4).

-

-

Paeonol Treatment: Polarized macrophages are treated with various concentrations of paeonol.

-

Analysis:

-

RT-qPCR: To measure the mRNA expression levels of M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arginase 1, IL-10).

-

Immunofluorescence: To visualize the protein expression of iNOS and Arginase 1.

-

Western Blot Analysis

-

Sample Preparation: Protein is extracted from wound tissue or cultured cells using RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., IL-1β, TNF-α, IL-4, IL-10, p-Akt, Akt, p-p65, p65) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Paeonol demonstrates significant potential as a therapeutic agent for accelerating cutaneous wound healing, particularly in compromised conditions such as diabetic ulcers. Its multifaceted mechanism of action, encompassing anti-inflammatory effects, promotion of angiogenesis, and stimulation of cell proliferation and collagen deposition, makes it an attractive candidate for further development. The modulation of key signaling pathways, including NF-κB, PI3K/Akt, and MAPK, underscores its pleiotropic effects on the wound healing cascade.

Future research should focus on:

-

Optimizing delivery systems (e.g., topical formulations, hydrogels) to enhance the bioavailability and targeted action of paeonol at the wound site.

-

Conducting further preclinical studies to elucidate the dose-response relationship and long-term safety profile.

-

Translating these promising preclinical findings into well-designed clinical trials to evaluate the efficacy of paeonol in human subjects with chronic wounds.

By continuing to explore the therapeutic potential of paeonol, the scientific and medical communities can move closer to developing novel and effective treatments for challenging wound healing scenarios.

References

- 1. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Vascular Endothelial Growth Factor in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Evaluation of Wound Healing and Anti-Inflammatory Activity of 80% Methanol Crude Flower Extract of Hagenia abyssinica (Bruce) J.F. Gmel in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gypenoside LXXV Promotes Cutaneous Wound Healing In Vivo by Enhancing Connective Tissue Growth Factor Levels Via the Glucocorticoid Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical and Pharmacological Exploration of Paeonoside-Containing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Paeonia, encompassing a variety of peony species, holds a significant place in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM).[1][2][3] For centuries, various parts of these plants, especially the roots and root bark, have been utilized to treat a wide array of ailments, including inflammatory conditions, cardiovascular diseases, and neurological disorders.[1][4] Modern phytochemical research has identified Paeonoside, a monoterpene glycoside, as one of the key bioactive constituents within these plants, alongside structurally related compounds like paeonol (B1678282) and paeoniflorin.[4][5] This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, their scientifically validated pharmacological activities, detailed experimental protocols for their investigation, and an exploration of the underlying molecular mechanisms.

Ethnobotanical Uses of Paeonia Species

The medicinal use of Paeonia species is deeply rooted in traditional practices across Asia and Europe. The roots and root bark are the most commonly used parts for medicinal preparations.[1]

Traditional Preparations: